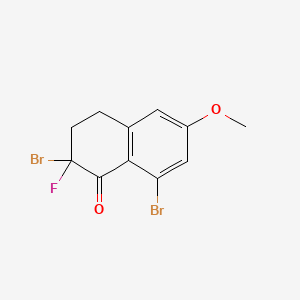
5-Chloro-2-cyclopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-cyclopropylpyridine is an organic compound with the molecular formula C8H8ClN. It is a chlorinated derivative of pyridine, featuring a cyclopropyl group at the second position and a chlorine atom at the fifth position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination of Cyclopropylpyridine: One common synthetic route involves the chlorination of cyclopropylpyridine using chlorine gas or a suitable chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative of cyclopropylpyridine is diazotized and then treated with copper(I) chloride to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions under optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-grade quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound N-oxide.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 2-cyclopropylpyridine.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide
Reduction: 2-cyclopropylpyridine
Substitution: Various alkyl or aryl substituted pyridines
Applications De Recherche Scientifique
5-Chloro-2-cyclopropylpyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
5-Chloro-2-cyclopropylpyridine is structurally similar to other chlorinated pyridines, such as 2-chloropyridine and 3-chloropyridine. the presence of the cyclopropyl group at the second position makes it unique in terms of reactivity and biological activity. The cyclopropyl group can influence the electronic properties of the pyridine ring, leading to different chemical behaviors compared to its analogs.
Comparaison Avec Des Composés Similaires
2-Chloropyridine
3-Chloropyridine
2-Chloro-5-cyclopropylpyridine
Propriétés
Formule moléculaire |
C8H8ClN |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
5-chloro-2-cyclopropylpyridine |
InChI |
InChI=1S/C8H8ClN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2 |
Clé InChI |
AJAQSVPUWMVQGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


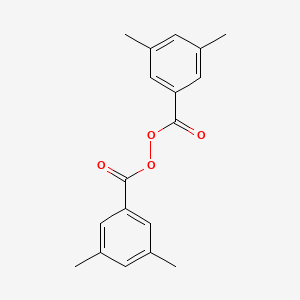
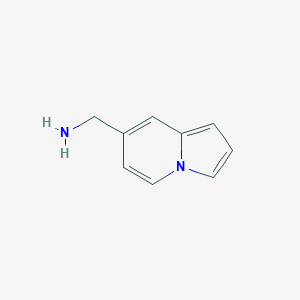
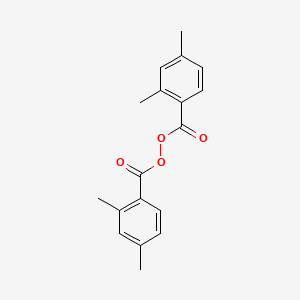

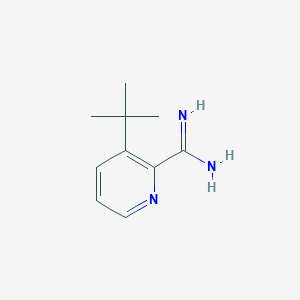
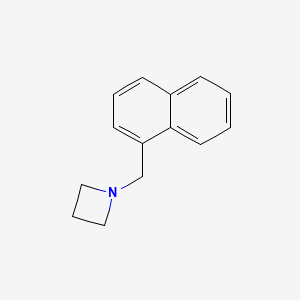
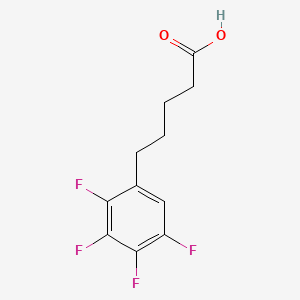

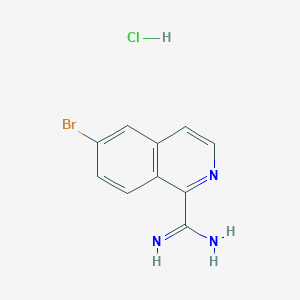
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15330872.png)
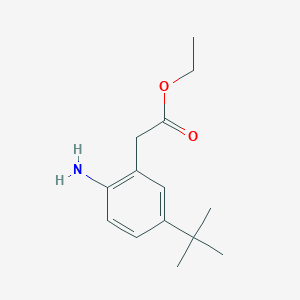
![7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330892.png)
![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)
